molecular formula C13H6Cl2O3S B5806411 7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE

7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE

Cat. No.: B5806411
M. Wt: 313.2 g/mol
InChI Key: IUEZPTXQEWNYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxathiol ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group. Its unique chemical properties make it a valuable subject for research and application in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the benzoxathiol ring.

    Substitution: The 3,4-dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups to the 3,4-dichlorophenyl ring.

Scientific Research Applications

7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE is unique due to its benzoxathiol ring structure, which imparts distinct chemical properties and reactivity. Unlike DCMU and 2,4-D, which are primarily used as herbicides, this compound has broader applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2O3S/c14-9-2-1-6(3-10(9)15)8-4-7(16)5-11-12(8)18-13(17)19-11/h1-5,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEZPTXQEWNYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C3C(=CC(=C2)O)SC(=O)O3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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